4-Nitrothioanisole: A Technical Guide for Scientific Professionals
4-Nitrothioanisole: A Technical Guide for Scientific Professionals
CAS Number: 701-57-5
This technical guide provides a comprehensive overview of 4-Nitrothioanisole, a pivotal chemical intermediate in various scientific and industrial applications, particularly in drug discovery and agrochemical synthesis. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Chemical and Physical Properties
4-Nitrothioanisole, also known as methyl 4-nitrophenyl sulfide, is a yellow crystalline solid characterized by a distinct odor.[1][2] It is an organic sulfur-containing aromatic compound.[1] Its core structure consists of a para-substituted benzene ring with a methylthio group and a nitro group.[1] This compound is sparingly soluble in water but soluble in toluene.[1][2]
Table 1: Physicochemical Properties of 4-Nitrothioanisole
| Property | Value | Reference |
| CAS Number | 701-57-5 | [2][3][4] |
| Molecular Formula | C₇H₇NO₂S | [2][3][5] |
| Molecular Weight | 169.20 g/mol | [3][5] |
| Appearance | Light yellow to yellow-orange crystalline solid/powder | [1][2] |
| Melting Point | 66-72 °C | [2] |
| Boiling Point | 140 °C at 2 mmHg | [2] |
| Solubility | Soluble in Toluene | [2] |
| Odor | Strong, stench | [1][2] |
Synthesis of 4-Nitrothioanisole
The synthesis of 4-Nitrothioanisole is well-documented, with several methods available for its preparation. A common industrial method involves the nucleophilic aromatic substitution of p-nitrochlorobenzene.
One patented one-vessel process involves the successive reaction of 4-nitrochlorobenzene with sodium disulfide (Na₂S₂), followed by an alkaline sodium sulfide (Na₂S) solution and a methylating agent, such as methyl chloride.[6][7] This method is advantageous due to its high yield (often exceeding 90%) and the high purity of the final product, which can often be used in subsequent reactions without extensive purification.[6][7]
Another described method involves the reaction of p-nitrochlorobenzene with potassium fluoride and dimethyl sulfoxide in the presence of a catalyst.[8] The reaction conditions are generally mild, and the raw materials are readily available and inexpensive.[8]
Below is a generalized workflow for the synthesis of 4-Nitrothioanisole.
Synthesis of 4-Nitrothioanisole.
Reactivity and Applications
4-Nitrothioanisole is a versatile intermediate primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical reactivity is largely dictated by the nitro and thioether functional groups.
A key application of 4-Nitrothioanisole is in the synthesis of more complex molecules through the reduction of its nitro group to an amine, forming 4-aminothioanisole. This aniline derivative is a valuable building block in the development of various active pharmaceutical ingredients (APIs).[2] The hydrogenation of 4-Nitrothioanisole is a critical step in this process and is often carried out using catalysts such as palladium on carbon (Pd/C).[9]
Furthermore, the thioether group can be oxidized to form sulfoxides and sulfones, expanding the range of accessible derivatives for research and development.[3][4] 4-Nitrothioanisole may be used to synthesize 4-nitrothioanisole sulfoxide and methyl 4-nitrophenyl sulfoxide.[3]
Experimental Protocol: Hydrogenation of 4-Nitrothioanisole to 4-Aminothioanisole
The reduction of the nitro group in 4-Nitrothioanisole to an amine is a fundamental transformation in its use as a pharmaceutical intermediate. The following protocol describes a general procedure for the catalytic hydrogenation of 4-Nitrothioanisole.
Materials:
-
4-Nitrothioanisole
-
Palladium on carbon (5% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® or other filtration aid
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenator
-
Vacuum/gas inlet adapter
-
Büchner funnel and filter flask
Procedure:
-
Inerting the Reaction Vessel: Assemble a dry three-neck round-bottom flask containing a magnetic stir bar. Purge the flask with nitrogen gas for 10-15 minutes to establish an inert atmosphere.
-
Addition of Reactants: Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst to the flask. Dissolve the 4-Nitrothioanisole in a suitable solvent (methanol or ethanol) and add it to the reaction flask.
-
Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas. This cycle should be repeated 3-5 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the uptake of hydrogen.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric; do not allow the catalyst to dry on the filter paper. Wash the filter cake with a small amount of the reaction solvent.
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-aminothioanisole.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Hydrogenation of 4-Nitrothioanisole.
Biological Activity and Signaling Pathways
While 4-Nitrothioanisole is a key precursor in the synthesis of biologically active molecules, detailed public information on its own specific biological activity and its direct effects on cellular signaling pathways is limited. The biological effects of many pharmaceuticals derived from this intermediate are diverse and depend on the final molecular structure.
Generally, nitroaromatic compounds can exhibit a range of biological activities, and their mechanism of action is often related to the reduction of the nitro group within cells, which can lead to the formation of reactive intermediates.[10] However, without specific studies on 4-Nitrothioanisole, any discussion of its impact on signaling pathways would be speculative. Further research is required to elucidate the specific biological roles, if any, of 4-Nitrothioanisole itself.
Safety and Handling
4-Nitrothioanisole is considered a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1]
Table 2: GHS Hazard Information for 4-Nitrothioanisole
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H312: Harmful in contact with skin | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| H332: Harmful if inhaled | P261: Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray. |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. | |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
When handling 4-Nitrothioanisole, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood.[11] Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
Conclusion
4-Nitrothioanisole is a commercially significant chemical intermediate with well-established synthetic routes and a critical role in the production of pharmaceuticals and other specialty chemicals. Its versatile reactivity allows for the generation of a wide array of derivatives. While its own biological profile is not extensively characterized, its importance as a building block in drug discovery is undeniable. Proper handling and safety precautions are paramount when working with this compound. This guide provides a foundational understanding for scientific professionals engaged in research and development involving 4-Nitrothioanisole.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-ニトロチオアニソール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-NITROTHIOANISOLE | 701-57-5 [chemicalbook.com]
- 5. ivychem.com [ivychem.com]
- 6. 4-Nitrothioanisole | 701-57-5 | Benchchem [benchchem.com]
- 7. US4298761A - Preparation of 4-nitrothioanisole - Google Patents [patents.google.com]
- 8. CN115772105B - Synthesis method of 4-nitroanisole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
